1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Description
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS: 153707-94-9; molecular formula: C₁₂H₁₅NO₃) is a bicyclic compound featuring a partially hydrogenated naphthalene core. Its structure includes a carboxylic acid group and an amino group at position 1, along with a methoxy substituent at position 4. This compound is commercially available from suppliers such as Santa Cruz Biotechnology and Hairui Chemical, typically at ≥95% purity . Its unique substitution pattern makes it a candidate for pharmaceutical research, particularly in studies involving dopamine receptor modulation or as a synthetic intermediate for bioactive molecules .
Properties
IUPAC Name |
1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,13)11(14)15/h4-5,7H,2-3,6,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSOGXBMZXYQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis often begins with a naphthalene derivative.
Functional Group Introduction: Through a series of reactions, functional groups such as the methoxy group and the carboxylic acid group are introduced. This can involve reactions like methylation and carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Controlling temperature, pressure, and pH to maximize efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Melanocortin Receptor Agonism
One of the prominent applications of 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is its role as a selective agonist for the melanocortin-4 receptor (MC4R). Research has shown that analogs of this compound exhibit potent activity at MC4R, which is implicated in the regulation of energy homeostasis and appetite control. This could lead to therapeutic avenues for obesity and metabolic disorders .
Antioxidant Properties
Studies have indicated that derivatives of this compound possess antioxidant properties. These properties may be leveraged in developing treatments for oxidative stress-related conditions. The ability to scavenge free radicals can contribute to protective effects against cellular damage .
Polymer Synthesis
In material science, this compound can be utilized in the synthesis of novel polymers. Its functional groups allow for incorporation into polymer matrices that could enhance mechanical properties or introduce specific functionalities such as biodegradability or responsiveness to environmental stimuli .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Melanocortin receptor agonism | Treatment for obesity and metabolic disorders |
| Antioxidant properties | Protection against oxidative stress | |
| Material Science | Polymer synthesis | Enhanced mechanical properties |
Case Study 1: Melanocortin Receptor Agonists
Research published in ACS Organic Letters highlighted the development of compounds similar to this compound that selectively activate MC4R. These findings suggest a pathway for creating effective weight management drugs .
Case Study 2: Antioxidant Activity
A study examining various naphthalene derivatives demonstrated that compounds with similar structures exhibit significant antioxidant activity in vitro. This suggests that this compound may also have protective effects against cellular damage caused by oxidative stress .
Mechanism of Action
The mechanism of action of 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in biological systems or chemical reactions. The compound’s functional groups allow it to participate in various interactions, influencing its activity and effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a class of tetrahydronaphthalene derivatives with varying substituents. Key structural analogs include:
Key Observations:
This may improve solubility or receptor binding in pharmaceutical contexts. The absence of a ketone group (cf.
Chirality and Stereochemical Impact :
- Racemic mixtures are common in this class (e.g., 5,6-ADTN derivatives) , but enantioselective synthesis (as seen in (R)-6-methoxy-2-carboxylic acid) highlights the importance of stereochemistry in biological activity .
Physical Properties: The amino group increases molecular weight (~221.25 vs. ~206.24 for non-amino analogs) and alters collision cross-section profiles, which could affect pharmacokinetics .
Biological Activity
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (often referred to as AMTCA) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₁₅NO₃
- Molecular Weight : 257.72 g/mol
- IUPAC Name : 1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid
- PubChem CID : 91662904
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Purity | >95% |
Anticancer Properties
Recent studies have indicated that AMTCA exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that AMTCA induces apoptosis in human breast cancer cells through the activation of caspase pathways .
The proposed mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis. AMTCA appears to interact with the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent activation of pro-apoptotic factors .
Enzyme Inhibition
AMTCA has also been evaluated for its inhibitory effects on specific enzymes. Notably, it has shown potential as an inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors and plays a role in tumorigenesis . The compound's structure suggests it may effectively bind to the active site of CA IX, thereby inhibiting its activity.
Study 1: Antitumor Efficacy
A study published in ACS Omega explored the antitumor efficacy of AMTCA in vivo using mouse models. The results indicated a significant reduction in tumor size when treated with AMTCA compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment .
Study 2: Enzyme Activity Assays
Another investigation focused on the enzyme inhibition properties of AMTCA against CA IX. The results revealed that AMTCA effectively inhibited CA IX activity with an IC50 value in the low micromolar range, indicating its potential utility in developing targeted cancer therapies .
Safety and Toxicology
While promising, further research is necessary to evaluate the safety profile of AMTCA. Preliminary toxicity studies suggest that at therapeutic doses, AMTCA does not exhibit significant cytotoxicity towards normal cells; however, comprehensive toxicological evaluations are essential for clinical applications .
Q & A
Q. Table 1: Synthetic Method Comparison
| Step | Reagents/Conditions | Yield (Reported) | Reference |
|---|---|---|---|
| Methoxy Precursor | 6-methoxy-naphthalenone | N/A | |
| Spirohydantoin Hydrolysis | HCl, H₂O, reflux | ~70% (analogous) |
Basic Question: Which spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR identifies methoxy (-OCH₃), amino (-NH₂), and carboxyl (-COOH) groups. Signal splitting patterns confirm tetrahydronaphthalene ring conformation .
IR Spectroscopy :
- Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
X-ray Crystallography :
- Resolves stereochemistry and detects conformational disorder (e.g., carboxyl group disorder observed in related tetrahydronaphthalene-carboxylic acids) .
Advanced Question: How can researchers resolve discrepancies in NMR data for derivatives of this compound?
Methodological Answer:
Discrepancies may arise from:
Conformational Isomerism : Dynamic NMR at variable temperatures (e.g., 25–100°C) to assess rotational barriers .
Crystallographic Disorder : Model disordered carboxyl groups using multi-conformer refinement (e.g., 2-site disorder with occupancy ratios) .
Solvent Effects : Compare spectra in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to identify solvent-dependent shifts.
Advanced Question: How to design experiments to evaluate its potential biological activity?
Methodological Answer:
In Vitro Assays :
- Apoptosis/Cytotoxicity : Use Annexin V/propidium iodide staining (referenced in tumor suppression antibody kits) .
- Enzyme Inhibition : Screen against kinases/phosphatases (structural analogs show activity in signaling pathways) .
Structure-Activity Relationship (SAR) :
- Modify methoxy/amino positions and compare bioactivity (e.g., neuroprotective effects in related tetrahydronaphthalenes) .
Advanced Question: What strategies address low yields in amination steps during synthesis?
Methodological Answer:
Catalyst Optimization : Use Pd/C or Raney Ni for selective hydrogenation of intermediates .
Protection/Deprotection : Temporarily protect the amino group with Boc or Fmoc to prevent side reactions .
Reaction Monitoring : Employ LC-MS to track intermediate formation and adjust reaction time/temperature .
Data Contradiction Analysis: Conflicting reports on biological activity—how to resolve?
Methodological Answer:
Purity Verification : Confirm compound purity (>95%) via HPLC and compare with commercial standards (e.g., 95% purity reported) .
Orthogonal Assays : Use multiple assays (e.g., MTT, caspase-3 activation) to cross-validate apoptosis-inducing effects .
Batch Consistency : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) to eliminate batch variability .
Advanced Question: What computational methods support mechanistic studies of its reactivity?
Methodological Answer:
DFT Calculations : Model transition states for carboxylation/amination steps to identify energetically favorable pathways.
Molecular Dynamics : Simulate solvent effects on conformational stability (e.g., aqueous vs. organic environments) .
Docking Studies : Predict binding affinities to biological targets (e.g., kinase domains) using AutoDock Vina .
Advanced Question: How to address challenges in enantiomeric resolution?
Methodological Answer:
Chiral Chromatography : Use amylose/cellulose-based columns with polar mobile phases (e.g., hexane/isopropanol).
Derivatization : Convert to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for easier separation .
Optical Rotation : Measure specific rotation (e.g., Perkin Elmer 343 polarimeter at 589 nm) to confirm enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
